N-[2-(cyclohexylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[2-(CYCLOHEXYLCARBAMOYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclohexylcarbamoyl group attached to a phenyl ring, which is further connected to a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(CYCLOHEXYLCARBAMOYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-aminobenzoic acid with cyclohexyl isocyanate to form the cyclohexylcarbamoyl derivative. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-[2-(CYCLOHEXYLCARBAMOYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Purification techniques such as recrystallization or chromatography are employed to isolate the compound from any impurities.
Chemical Reactions Analysis
Types of Reactions
N-[2-(CYCLOHEXYLCARBAMOYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in halogenated derivatives or other substituted compounds.
Scientific Research Applications
N-[2-(CYCLOHEXYLCARBAMOYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(CYCLOHEXYLCARBAMOYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[2-(CYCLOHEXYLCARBAMOYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can be compared with other similar compounds such as:
- N-[2-(CYCLOHEXYLCARBAMOYL)PHENYL]furan-2-carboxamide
- N-[2-(CYCLOHEXYLCARBAMOYL)PHENYL]oxolane-2-carboxamide
- N-[2-(CYCLOHEXYLCARBAMOYL)PHENYL]biphenyl-4-carboxamide
Conclusion
N-[2-(CYCLOHEXYLCARBAMOYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Ongoing studies continue to uncover new applications and insights into its mechanism of action, further expanding its utility in science and industry.
Properties
Molecular Formula |
C21H22N2O4 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[2-(cyclohexylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C21H22N2O4/c24-20(14-10-11-18-19(12-14)27-13-26-18)23-17-9-5-4-8-16(17)21(25)22-15-6-2-1-3-7-15/h4-5,8-12,15H,1-3,6-7,13H2,(H,22,25)(H,23,24) |
InChI Key |
DBHNENRTQZBDOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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